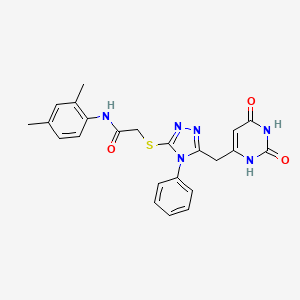

2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AMPP is a pyrimidine-based amino acid. It has garnered attention in scientific research due to its potential in various fields.

Scientific Research Applications

Antitrypanosomal Activity

2-Aminopyrimidine derivatives, which include “2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid”, have been found to exhibit antitrypanosomal activity . These compounds have been tested against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness . Some of these compounds have shown quite good antitrypanosomal activity .

Antiplasmodial Activity

These 2-aminopyrimidine derivatives have also been tested for their in vitro activities against Plasmodium falciparum NF54, a causative organism of malaria . Some of these compounds have shown excellent antiplasmodial activity .

Cytotoxic Properties

The cytotoxic properties of these 2-aminopyrimidine derivatives have been determined with L-6 cells (rat skeletal myoblasts) .

Plant Growth Stimulating Action

New pyrimidine derivatives, including those containing an azole or azine heterocycle linked through a sulfur atom or a thiomethylene group, have been synthesized based on 2-amino-6-methylpyrimidine-4 (3 H )-thione . These synthesized compounds have exhibited a pronounced stimulating effect on plant growth .

Antitumor Activity

Pyrimidine derivatives have been found to have antitumor activity . This makes “2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid” a potential candidate for antitumor research.

Anti-Inflammatory Activity

Pyrimidine derivatives have also been found to have anti-inflammatory activity . This suggests that “2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid” could potentially be used in anti-inflammatory research.

Antimicrobial Activity

Pyrimidine derivatives have been found to have antimicrobial activity . This suggests that “2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid” could potentially be used in antimicrobial research.

Antiviral Activity

4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, which include “2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid”, have been synthesized and screened for their anti-HIV activity .

Mechanism of Action

Target of Action

Similar compounds, such as 2-aminopyrimidine derivatives, have been found to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may interact with biological targets involved in these diseases.

Mode of Action

It’s known that similar compounds, like 2-aminopyrimidine derivatives, can inhibit immune-activated nitric oxide production . This suggests that 2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid might interact with its targets to modulate immune responses.

Biochemical Pathways

Related compounds have been shown to inhibit nitric oxide production , which is a key player in various biochemical pathways, including immune response and inflammation.

Result of Action

Related compounds have been shown to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may have similar effects.

properties

IUPAC Name |

2-[(4-amino-6-methylpyrimidin-2-yl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c1-4-2-5(8)11-7(10-4)9-3-6(12)13/h2H,3H2,1H3,(H,12,13)(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGMBOMGKNWYDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Amino-6-methylpyrimidin-2-yl)amino]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2443318.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2443319.png)

![(Z)-4-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2443321.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2443326.png)

![9-(3-chlorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2443327.png)

![(2E)-3-[4-(Allyloxy)-3,5-dichlorophenyl]acrylic acid](/img/structure/B2443328.png)

![(4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2443333.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2443339.png)